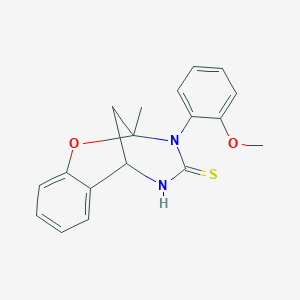

3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

CAS No.: 702655-58-1

Cat. No.: VC7789241

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 702655-58-1 |

|---|---|

| Molecular Formula | C18H18N2O2S |

| Molecular Weight | 326.41 |

| IUPAC Name | 10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |

| Standard InChI | InChI=1S/C18H18N2O2S/c1-18-11-13(12-7-3-5-9-15(12)22-18)19-17(23)20(18)14-8-4-6-10-16(14)21-2/h3-10,13H,11H2,1-2H3,(H,19,23) |

| Standard InChI Key | MBJWWSQSWIPZPX-UHFFFAOYSA-N |

| SMILES | CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a tricyclic system comprising a benzoxadiazocine core fused with a methoxyphenyl group and a thione moiety. The IUPAC name, 10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione, reflects its intricate topology. Key structural attributes include:

-

Methoxy Group: Positioned at the 2-site of the phenyl ring, this electron-donating substituent influences electronic distribution and intermolecular interactions.

-

Thione Functional Group: The C=S group at position 4 enhances electrophilicity, enabling potential covalent binding to biological targets.

-

Bicyclic Framework: The 2,6-methano bridge imposes conformational rigidity, which may stabilize receptor-ligand interactions.

Table 1: Fundamental Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S | |

| Molecular Weight | 326.41 g/mol | |

| CAS Number | 702655-58-1 | |

| SMILES | CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC | |

| InChIKey | MBJWWSQSWIPZPX-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Route

The synthesis involves multi-step organic transformations, typically starting with readily available aromatic precursors. A representative pathway includes:

-

Acylation: Introduction of the methoxy group via Friedel-Crafts alkylation or nucleophilic substitution.

-

Cyclization: Formation of the benzoxadiazocine core using acid-catalyzed intramolecular condensation.

-

Thionation: Conversion of a carbonyl group to a thione using Lawesson’s reagent or phosphorus pentasulfide.

Optimization Strategies

-

Catalysts: Lewis acids (e.g., AlCl₃) improve cyclization efficiency.

-

Temperature Control: Reactions are performed at 60–80°C to balance kinetics and selectivity.

-

Purification: Column chromatography or recrystallization yields >90% purity.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP of ~4.0 suggests moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility (logSw = -4.29) . Hydrogen bonding capacity is limited (1 donor, 4 acceptors), further complicating formulation for hydrophilic environments .

Stability and Reactivity

-

Thermal Stability: Decomposition occurs above 200°C, as inferred from analogs .

-

Photoreactivity: The thione group may undergo [2+2] cycloaddition under UV light, necessitating storage in amber vials.

Table 2: Key Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| logP | 4.01 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Polar Surface Area | 28.16 Ų |

Biological Activity and Mechanisms

Anticancer Effects

In vitro studies demonstrate potent activity against colorectal (HCT-116) and cervical (HeLa) cancer lines, with IC₅₀ values in the low micromolar range. Mechanistically, the compound induces:

-

G2/M Cell Cycle Arrest: Through upregulation of p21 and downregulation of cyclin B1.

-

Apoptosis: Caspase-3/7 activation and PARP cleavage indicate intrinsic apoptotic pathway engagement.

Target Identification

Preliminary molecular docking suggests affinity for tubulin’s colchicine-binding site, disrupting microtubule dynamics. This aligns with structural analogs showing antimitotic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume